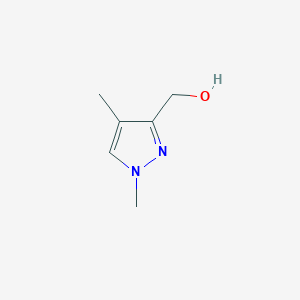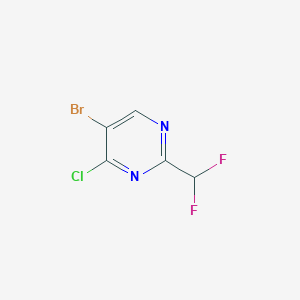
1-(Cyclopropylmethyl)-4-prop-2-ynylpyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Cyclopropylmethyl)-4-prop-2-ynylpyrazine-2,3-dione, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is essential for maintaining proper brain function. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Scientific Research Applications
Synthetic Utility in Organic Compounds
1-(Cyclopropylmethyl)-4-prop-2-ynylpyrazine-2,3-dione has shown utility as a synthetic intermediate in the preparation of various organic compounds. For instance, cyclopentane-1,2-dione, a related compound, has been used in synthesizing propellanes, iso-coumarones, and pyrazines, hinting at the potential versatility of this compound in similar synthetic applications (Wrobel & Cook, 1980).
Role in the Synthesis of Dyes and Pigments
The compound is involved in reactions leading to the creation of merocyanine dyes, a class of organic compounds with spectroscopic properties. These dyes, derived from interactions involving similar pyrazine derivatives, have applications in various fields including photochromics and photonics (Gabbutt et al., 2001).
Contribution to Antimicrobial and Anti-inflammatory Agents
A series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which are structurally related to this compound, have been synthesized for their potential as antimicrobial and anti-inflammatory agents. This highlights the relevance of such compounds in medicinal chemistry (Kendre et al., 2015).
Applications in Catalysis
The compound's derivatives have been used as catalysts in synthetic organic chemistry. For example, silica-bonded pyrimido[1,2-a]azepinium chloride, a catalyst derived from similar pyrazine structures, has been used for the efficient synthesis of benzo[b]pyran and spiro-pyran derivatives, demonstrating the compound's potential in catalytic applications (Hasaninejad et al., 2013).
properties
IUPAC Name |
1-(cyclopropylmethyl)-4-prop-2-ynylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-5-12-6-7-13(8-9-3-4-9)11(15)10(12)14/h1,6-7,9H,3-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAIIZPVXYJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN(C(=O)C1=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9-dimethyl-3-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583603.png)
![2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2583605.png)
![2-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methyl-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2583606.png)

![3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583608.png)

![2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2583614.png)

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2583617.png)


![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)